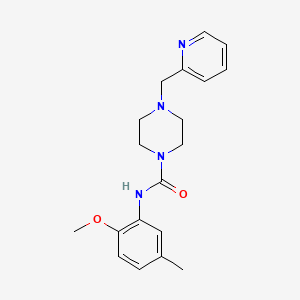
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
説明
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that has been widely studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives, which have been shown to have a range of pharmacological effects.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in a range of diseases, including depression, anxiety, and schizophrenia. In animal studies, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects, as well as antipsychotic effects. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
作用機序
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are believed to underlie the anxiolytic, antidepressant, and antipsychotic effects of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have anxiolytic and sedative effects, as well as antipsychotic effects.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity and good yield in synthesis, as well as its well-characterized pharmacological effects. However, there are also some limitations to using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent compounds that target specific receptors in the brain. Another area of interest is the study of the long-term effects of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide on brain function and behavior. Finally, the potential use of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in combination with other drugs for the treatment of psychiatric disorders is an area of ongoing research.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that has been widely studied for its potential therapeutic applications. The synthesis method of N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been optimized to yield a high purity product with a good yield. N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic, antidepressant, and antipsychotic effects, and has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. While there are some limitations to using N-(2-methoxy-5-methylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments, there are several future directions for research on this compound.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-6-7-18(25-2)17(13-15)21-19(24)23-11-9-22(10-12-23)14-16-5-3-4-8-20-16/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOBQQBBSFKPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)
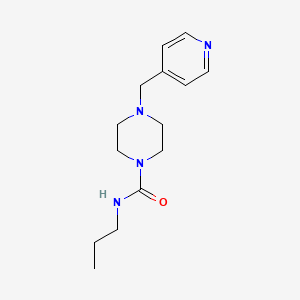
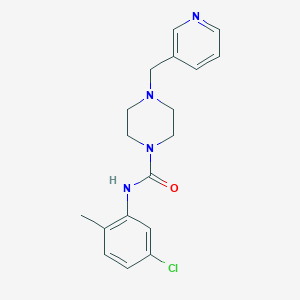
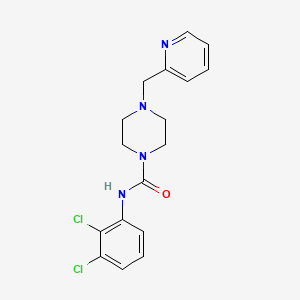
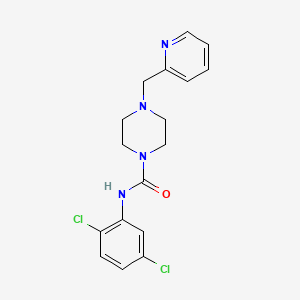
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)
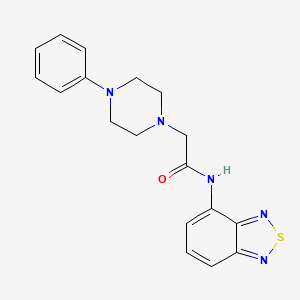
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285192.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285201.png)
![N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
![N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285228.png)

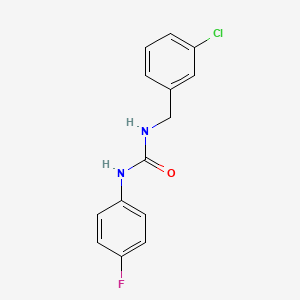
![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)